Petasin

説明

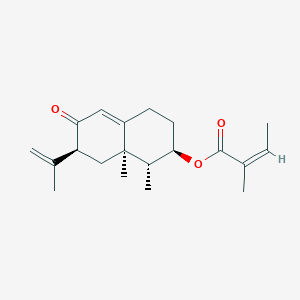

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-7-13(4)19(22)23-18-9-8-15-10-17(21)16(12(2)3)11-20(15,6)14(18)5/h7,10,14,16,18H,2,8-9,11H2,1,3-6H3/b13-7-/t14-,16-,18+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTBXSFGFOYLTM-NZEDGPFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2=CC(=O)C(CC2(C1C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCC2=CC(=O)[C@@H](C[C@@]2([C@H]1C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201030056 | |

| Record name | Petasin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26577-85-5 | |

| Record name | (+)-Petasin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26577-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Petasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026577855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Petasin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PETASIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z0Q32J0QC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Petasin Isolation, Structural Characterization, and Analogues

Botanical Sources and Distribution of Petasin and its Congeners

This compound and its related sesquiterpenoids are predominantly found in species belonging to the Petasites genus, which is part of the Asteraceae family. imrpress.comkarger.com These plants are perennial herbs with thick, creeping underground rhizomes and large leaves. wikipedia.org They are widely distributed in Europe, North America, and Asia, preferring moist environments such as riverbanks, marshes, and ditches. imrpress.comwikipedia.org

Petasites hybridus Chemotypes and Geographic Variations in Sesquiterpenoid Composition

Petasites hybridus, commonly known as common butterbur, is a primary source of petasins. imrpress.com This species exhibits chemotypes, with two main varieties recognized: the this compound chemotype and the furanothis compound chemotype. publisherspanel.comresearchgate.netresearchgate.net The this compound chemotype is considered pharmaceutically more relevant due to its higher content of spasmolytic constituents like this compound, isothis compound (B1239024), and neothis compound (B1678175). mdpi.compublisherspanel.comresearchgate.net These sesquiterpene esters are typically found in higher concentrations in the rhizomes and roots of the plant compared to the leaves. imrpress.comresearchgate.net

Geographic variations significantly influence the sesquiterpenoid composition of P. hybridus. For instance, populations of P. hybridus from Switzerland have shown mean this compound content ranging from 7.4 to 15.3 mg/g dry weight in rhizomes and 3.3 to 11.4 mg/g dry weight in leaves. publisherspanel.comresearchgate.net The sesquiterpene content is also influenced by the specific plant part and the time of harvest. researchgate.netresearchgate.net

| Plant Part | Mean this compound Content (mg/g dry weight) | Source Location |

|---|---|---|

| Rhizomes | 7.4 - 15.3 | Switzerland |

| Leaves | 3.3 - 11.4 | Switzerland |

Other Petasites Species as this compound Sources

Beyond Petasites hybridus, other Petasites species also serve as sources of this compound and its derivatives. For example, Petasites formosanus Kitamura, an indigenous species of butterbur found in Taiwan, is known to contain S-petasin as a major sesquiterpene. karger.comnih.govbiomolther.org Petasites japonicus is another species reported to contain this compound, isothis compound, and neothis compound. nih.govnih.govjci.org

Non-Petasites Plant Genera Containing this compound

While Petasites is the primary genus associated with this compound, reports indicate its presence in other plant genera as well. For instance, neothis compound has been reported in Tephroseris integrifolia. nih.gov Further research is ongoing to fully characterize the distribution of this compound and its analogues across diverse plant families.

Advanced Chromatographic and Spectroscopic Methodologies for this compound Isolation

The isolation of high-purity this compound and its derivatives from Petasites species presents challenges due to the complexity of the plant extracts. wikipedia.org Traditional methods for isolation have included preparative thin-layer chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC). wikipedia.org

More advanced methodologies have been developed to enhance the efficiency and purity of this compound isolation. Liquid-liquid chromatography (LLC) is increasingly employed for the separation of natural products. wikipedia.orgresearchgate.net In a study focusing on P. hybridus rootstock extract, a batch LLC experiment was performed using a biphasic solvent system of n-hexane/ethyl acetate/methanol/water (5/1/5/1 v/v/v/v). researchgate.netnih.gov This method, however, may not always be sufficient to fully dissociate isothis compound from this compound and neothis compound, often necessitating a subsequent preparative HPLC purification step to achieve purities greater than 95%. wikipedia.orgresearchgate.net

For the identification and structural characterization of isolated compounds, state-of-the-art spectroscopic methods are crucial. These include:

Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS): This technique provides highly sensitive and accurate mass data, enabling the identification of petasins and their derivatives, even at low concentrations. researchgate.netnih.govresearchgate.netwtm.at

Nuclear Magnetic Resonance (NMR) spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR spectroscopic techniques (e.g., 1H NMR, 13C NMR, COSY, HSQC, HMBC) are used for detailed structural elucidation and confirmation of isolated petasins. nih.govresearchgate.netnih.govresearchgate.net

These advanced techniques allow for the isolation and characterization of this compound, isothis compound, neothis compound, and other related sesquiterpenes, providing reference materials for standardization and further biological evaluation. researchgate.netnih.gov

Structural Elucidation and Stereochemical Analyses of this compound and its Stereoisomers

This compound, isothis compound, and neothis compound are all classified as eremophilane-type sesquiterpenes. researchgate.netctdbase.org They are esters of petasol (B3029391) and angelic acid. imrpress.comwikipedia.org The structural elucidation and stereochemical analyses of these compounds are critical for understanding their unique chemical properties.

This compound, Isothis compound, and Neothis compound

This compound, isothis compound, and neothis compound are structural isomers, sharing the same molecular formula (C20H28O3) but differing in the position of their double bonds and stereochemical configurations. mdpi.comwikipedia.org

This compound: Chemically, this compound is an ester of petasol and angelic acid. imrpress.comwikipedia.org Its IUPAC name is 8-Oxo-7α-eremophila-9,11-dien-3α-yl (2Z)-2-methylbut-2-enoate. wikipedia.org It is characterized by a specific arrangement of double bonds within its sesquiterpene backbone. mdpi.comwikipedia.org this compound has been shown to spontaneously convert to isothis compound, an allylic rearrangement that can be catalyzed by traces of acid or base. gla.ac.uk

Isothis compound: Isothis compound is a double bond isomer of this compound. wikipedia.org Its IUPAC name is [(1R,2R,8aR)-1,8a-dimethyl-6-oxo-7-propan-2-ylidene-2,3,4,8-tetrahydro-1H-naphthalen-2-yl] (Z)-2-methylbut-2-enoate. nih.govwikipedia.org It differs from this compound in the position of the double bond within the sesquiterpene backbone. mdpi.com Isothis compound is typically obtained with a purity of 95% following isolation. wikipedia.org

Neothis compound: Neothis compound also shares the molecular formula C20H28O3. nih.gov Its IUPAC name is [(1R,2R,7R,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-2-methylbut-2-enoate. nih.gov Like this compound and isothis compound, it is a sesquiterpene ester. mdpi.com

The structural differences between these three isomers are subtle, primarily involving the C7-C11 bond, as depicted in structural formulae. mdpi.com Advanced spectroscopic techniques, including NMR and mass spectrometry, are essential for their precise structural elucidation and stereochemical assignments. researchgate.netnih.gov

S-Petasin, Iso-S-Petasin, and Neo-S-Petasin

This compound, isothis compound, and neothis compound are sesquiterpene esters found in Petasites hybridus and Petasites japonicus. researchgate.netsigmaaldrich.comwikipedia.org These three compounds are structural isomers, with their primary differences lying in their C7–C11 bond configurations. researchgate.net

S-Petasin and Neo-S-Petasin are distinct from this compound, isothis compound, and neothis compound in their chemical composition, notably containing sulfur. S-Petasin has a molecular formula of C₁₉H₂₆O₃S and a molecular weight of 334.47 g/mol . nih.govresearchgate.netnih.govnih.gov It is also known by synonyms such as Petasol ester B or Petasyl (Z)-3-(methylthio)acrylate. nih.gov Neo-S-Petasin shares the same molecular formula (C₁₉H₂₆O₃S) and a molecular weight of 334.473 g/mol , suggesting it is a stereoisomer or closely related derivative of S-Petasin. zenodo.orgnih.gov

Other Eremophilane (B1244597) Sesquiterpenoids Associated with this compound

This compound, isothis compound, and neothis compound are classified as eremophilane-type sesquiterpenes, which are characteristic bioactive constituents of butterbur. thegoodscentscompany.comnih.gov Beyond these primary compounds, Petasites hybridus contains a variety of other eremophilane sesquiterpenoids. Compounds isolated from P. hybridus include:

8β-hydroxyeremophil-7(11)-en-12,8-olide thegoodscentscompany.comnih.gov

2-[(angeloyl)oxy]eremophil-7(11)-en-12,8-olide thegoodscentscompany.comnih.gov

8α/β-H-eremophil-7(11)-en-12,8-olide thegoodscentscompany.comnih.gov

trans-9-Oxofuranoeremophilane, which has been identified as a minor constituent.

Quantitative Determination of this compound Content in Plant Extracts and Material for Research Standardization

Quantitative analysis of this compound and its analogues in plant extracts is crucial for research standardization and quality control of Petasites preparations. High-performance liquid chromatography (HPLC) is a widely employed analytical method for this purpose.

HPLC methods often utilize UV detection, with common detection wavelengths including 235 nm, 240 nm, or a combination of 215 nm and 254 nm. For comprehensive analysis, HPLC-TOF-MS (Time-of-Flight Mass Spectrometry) and UPLC-UV (Ultra-Performance Liquid Chromatography-UV) methods are used for the simultaneous determination of sesquiterpenes and other compounds. Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) and LC-MS/MS are also utilized for both qualitative and quantitative assessments of this compound content. drugfuture.comnih.gov Gas Chromatography-Mass Spectrometry (GC/MS) can also be applied for the analysis of plant extracts, particularly after the removal of pyrrolizidine (B1209537) alkaloids. researchgate.net

For research standardization, isolated petasins, including this compound, isothis compound, and neothis compound, serve as essential reference materials. researchgate.netthegoodscentscompany.com Quantitative analyses of Petasites hybridus extracts have shown variability in the concentrations of individual petasins. For instance, standardized butterbur powdered extracts can contain a minimum of 15% total petasins. Some batches of P. hybridus extracts have been reported to contain total petasins (this compound, isothis compound, and neothis compound) in concentrations ranging from 28.8% to 41.9% of the extract mass. researchgate.netsigmaaldrich.com Neothis compound, this compound, and S-petasin are typically present in relatively higher quantities compared to other identified sesquiterpene esters in these extracts.

Table 1: Example Quantitative Analysis of Sesquiterpene Esters in Petasites hybridus L. Root Extract

| Compound | Concentration (mg/g of extract) |

| Neothis compound | High |

| This compound | High |

| S-Petasin | High |

| Other identified sesquiterpene esters | Lower |

Note: Specific numerical values for "High" and "Lower" were not provided in the source, but the text indicates their relative quantities.

Biosynthetic Pathways and Chemical Synthesis of Petasin

Elucidation of Petasin Biosynthesis via Isoprenoid Pathways

The biosynthesis of this compound is rooted in the isoprenoid pathway, a fundamental metabolic route responsible for the production of a vast array of natural products. Radioactive tracer studies using (2-¹⁴C)Mevalonic acid fed to Petasites hybridus leaves have confirmed that the eremophilane (B1244597) skeleton of this compound originates from the mevalonate (B85504) pathway. gla.ac.uk These experiments demonstrated specific incorporation of the label into the this compound molecule, validating its classification as a sesquiterpenoid derived from this pathway. gla.ac.uk

The biosynthesis of all isoprenoids, including sesquiterpenes, begins with simple precursors that are assembled into the core five-carbon building blocks. The key stages and intermediates are outlined below.

Key Precursors and Intermediates in the Mevalonate Pathway

| Precursor/Intermediate | Description |

|---|---|

| Acetyl-CoA | The fundamental two-carbon starting unit for the mevalonate pathway. |

| Mevalonic Acid | A six-carbon intermediate formed from three molecules of Acetyl-CoA. Its formation is a key regulatory step. |

| Isopentenyl Pyrophosphate (IPP) | A five-carbon isoprenoid unit, considered one of the primary building blocks of terpenes. |

| Dimethylallyl Pyrophosphate (DMAPP) | An isomer of IPP, which acts as the initial primer in the chain elongation process. |

| Geranyl Pyrophosphate (GPP) | A ten-carbon intermediate formed from the condensation of one molecule of IPP and one molecule of DMAPP. |

| Farnesyl Pyrophosphate (FPP) | A fifteen-carbon (C15) acyclic precursor formed by the addition of another IPP molecule to GPP. FPP is the direct precursor to all sesquiterpenes. researchgate.net |

The crucial step in the formation of the eremophilane skeleton is the enzyme-catalyzed cyclization of the linear precursor, trans,trans-farnesyl pyrophosphate (FPP). gla.ac.uk It is proposed that a specific sesquiterpene synthase enzyme facilitates this transformation. The process begins with the removal of the pyrophosphate group from FPP, generating a farnesyl carbocation. This reactive intermediate then undergoes a series of intramolecular cyclizations. The accepted hypothesis suggests the formation of a bicyclic eudesmane (B1671778) carbocation as a key intermediate. gla.ac.uk

The eremophilane carbon skeleton possessed by this compound cannot be formed by direct cyclization of FPP according to standard isoprene (B109036) rules. gla.ac.uk Instead, its unique structure is believed to arise from a carbocation rearrangement of an intermediate with a different skeleton. The prevailing hypothesis posits that eremophilanes are derived biosynthetically from a eudesmane precursor through a critical methyl shift. gla.ac.uk

This proposed rearrangement, a type of Wagner-Meerwein shift, involves the migration of a methyl group across the ring junction of the eudesmane carbocation intermediate. This 1,2-methyl shift transforms the eudesmane skeleton into the characteristic eremophilane skeleton. This rearrangement is energetically driven by the formation of a more stable carbocation intermediate. Subsequent deprotonation and a series of oxidative modifications by other enzymes (e.g., hydroxylases) would then generate the oxidized eremophilane core, petasol (B3029391), which is finally esterified to yield this compound. gla.ac.uk

Chemoenzymatic and Total Synthesis Approaches to this compound and its Analogues

While the natural biosynthetic pathway provides the foundation for understanding this compound's origin, chemical synthesis offers a means to produce the molecule and its analogues for research and pharmacological evaluation. Total synthesis of this compound has been successfully achieved, providing access to this complex natural product. Various synthetic strategies have been developed to construct the bicyclic eremophilane core and install the required stereocenters and functional groups.

Approaches to the chemoenzymatic synthesis of this compound, which would involve a combination of chemical steps and enzymatic transformations, are not widely documented in scientific literature. Such methods could potentially leverage the high selectivity of enzymes to overcome some of the challenges associated with purely chemical synthesis, but this area remains largely unexplored for this specific compound.

Synthetic Modifications and Derivative Generation for Pharmacological Structure-Activity Relationship Studies

To investigate the relationship between the chemical structure of this compound and its biological activity, various derivatives have been designed and synthesized. researchgate.net These structure-activity relationship (SAR) studies are crucial for identifying the key pharmacophores responsible for a compound's effects and for developing new analogues with potentially improved potency or selectivity.

In one such study, a series of this compound derivatives were synthesized to explore their antitumor activity. Modifications were focused on the ester side chain, replacing the natural angelic acid moiety with various substituted benzoic ester groups. The antiproliferative activity of these synthetic analogues was then tested against several human cancer cell lines. researchgate.net

Table of Selected this compound Derivatives and their Antitumor Activity (IC₅₀ values in µM)

| Compound | R Group (Ester Side Chain) | SK-N-SH (Neuroblastoma) | MGC-803 (Gastric Cancer) | HepG-2 (Liver Cancer) |

|---|---|---|---|---|

| This compound | Angeloyl | 3.54 | >50 | >50 |

| 1f | 4-Fluorobenzoyl | 2.63 | 42.16 | >50 |

| 1h | 4-(Trifluoromethyl)benzoyl | 0.87 | 25.33 | 45.36 |

Data sourced from Shi et al. (2016). Lower IC₅₀ values indicate greater potency. researchgate.net

The results of these SAR studies indicated that the nature of the ester side chain plays a significant role in the antitumor activity. For instance, derivatives with electron-withdrawing groups on the benzoyl ring, such as 4-fluoro (compound 1f ) and 4-(trifluoromethyl) (compound 1h ), showed enhanced potency against the SK-N-SH neuroblastoma cell line compared to the parent this compound molecule. researchgate.net Compound 1h was found to be the most effective in this series, suggesting that this particular modification is beneficial for antiproliferative activity. researchgate.net These findings provide a valuable framework for the future design of novel this compound-based therapeutic agents.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetyl-CoA |

| Mevalonic Acid |

| Isopentenyl Pyrophosphate (IPP) |

| Dimethylallyl Pyrophosphate (DMAPP) |

| Geranyl Pyrophosphate (GPP) |

| Farnesyl Pyrophosphate (FPP) |

| Petasol |

Pharmacological Mechanisms and Cellular Targets of Petasin

Modulation of Intracellular Calcium Homeostasis

Petasin significantly impacts the regulation of intracellular calcium ([Ca²⁺]i), a critical second messenger involved in a multitude of cellular functions. Its primary mechanisms include the direct inhibition of calcium influx through specific membrane channels and the modulation of calcium release from intracellular stores.

A principal mechanism of action for this compound and its related compound, S-petasin, is the blockade of L-type voltage-dependent calcium channels (VDCCs). nih.govresearchgate.netnih.gov These channels are crucial for calcium influx into cells, particularly in vascular smooth muscle and cardiac tissue, in response to membrane depolarization. wikipedia.orgfrontiersin.org

Research has demonstrated that this compound directly antagonizes L-type VDCCs in vascular smooth muscle, which is considered a major contributor to its vasorelaxant and hypotensive properties. nih.govnih.gov In-vitro studies on isolated aortic rings have shown that this compound inhibits contractions induced by potassium chloride (KCl) and the L-type Ca²⁺ channel agonist Bay K 8644. nih.govnih.gov Pre-incubation with this compound attenuates Ca²⁺-induced contractions in a concentration-dependent manner, suggesting a direct reduction of Ca²⁺ influx into vascular smooth muscle cells. nih.govnih.gov Furthermore, whole-cell patch-clamp recordings have confirmed that this compound and S-petasin inhibit L-type VDCC activity in cultured vascular smooth muscle cells and cardiac myocytes. nih.govnih.gov This inhibition leads to a subsequent decrease in intracellular Ca²⁺ concentration. researchgate.net

| Parameter | Finding | Cell/Tissue Type |

| KCl-induced Contraction | IC₅₀: 3.0 ± 0.4 µmol/L | Rat Aortic Rings |

| Bay K 8644-induced Contraction | IC₅₀: 4.1 ± 1.1 µmol/L | Rat Aortic Rings |

| L-type VDCC Activity | Direct inhibition observed | Cultured Vascular Smooth Muscle Cells |

| KCl-stimulated [Ca²⁺]i Increase | Suppressed by S-petasin (10, 100 µM) | Cultured Vascular Smooth Muscle Cells |

This table summarizes the inhibitory effects of this compound on L-type voltage-dependent calcium channel activity and related cellular responses.

Beyond blocking VDCCs, this compound also interferes with intracellular calcium mobilization triggered by various inflammatory agonists. karger.com In inflammatory cells like eosinophils and neutrophils, agonists such as platelet-activating factor (PAF) and the anaphylatoxin C5a stimulate G protein-coupled receptors, leading to the release of calcium from intracellular stores like the endoplasmic reticulum. nih.govresearchgate.net

Studies have shown that this compound effectively abrogates these agonist-induced increases in intracellular calcium concentrations. nih.govresearchgate.net This action distinguishes this compound from other anti-inflammatory agents like the 5-lipoxygenase inhibitor zileuton, which does not affect these initial calcium signaling events. nih.gov By blocking or reducing this calcium signal, this compound inhibits subsequent downstream cellular responses, most notably the synthesis and release of leukotrienes. nih.govresearchgate.net This suggests that this compound acts at an early stage in the signaling cascade, potentially at or proximal to the level of phospholipase Cβ activation. nih.gov

Anti-inflammatory Signal Transduction Pathways

This compound modulates several signal transduction pathways that are fundamental to the inflammatory response. Its actions include the inhibition of pro-inflammatory lipid mediator synthesis and interference with the release and action of histamine (B1213489).

This compound is a well-characterized inhibitor of leukotriene biosynthesis. nih.govkarger.com Leukotrienes are potent lipid mediators of inflammation generated from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. nih.govresearchgate.net this compound has been shown to inhibit the synthesis of both cysteinyl-leukotrienes in eosinophils and leukotriene B₄ (LTB₄) in neutrophils. nih.gov

The inhibitory action of this compound on this pathway is linked to its effects on calcium mobilization. The activation of 5-LOX requires calcium. researchgate.net By preventing the agonist-induced rise in intracellular calcium, this compound effectively inhibits the activation of the 5-LOX enzyme. nih.govresearchgate.net Furthermore, research indicates that this compound, in contrast to its stereoisomers, also prevents the translocation of 5-LOX to the nuclear envelope, a critical step for its activity. karger.com This dual action—interfering with both the necessary calcium signal and the enzyme's subcellular localization—makes this compound an effective regulator of the 5-LOX pathway. karger.comnih.gov

The interaction of this compound with the histaminergic system is multifaceted. In vitro studies have provided evidence that this compound can act as an antagonist at the histamine H1 receptor. karger.com Receptor binding assays have shown that this compound, but not S-petasin, exhibits high-affinity binding to the H1 receptor. karger.com This binding is functionally relevant, as this compound was able to neutralize histamine-induced contractions in isolated guinea pig trachea. karger.com

However, the clinical relevance of this direct antihistaminic effect has been questioned. A randomized, double-blind, placebo-controlled study found that an herbal drug containing this compound (Ze 339) had no significant antihistaminic effect in skin prick tests compared to placebo, whereas the active control (acrivastine) showed significant inhibition. nih.govresearchgate.net Some animal studies suggest that Petasites extracts may reduce the release of histamine from mast cells, but it remains to be conclusively proven whether this compound itself is responsible for this effect in other inflammatory cells. karger.comndnr.com

The effect of this compound on the cyclooxygenase (COX) pathway, which is responsible for prostaglandin (B15479496) synthesis, appears to be minimal to non-existent. karger.comnih.gov Studies investigating the direct enzymatic activity of pure this compound and isothis compound (B1239024) found that neither compound inhibited COX-1 or COX-2, even at high concentrations (IC₅₀ > 400 µM). researchgate.netnih.gov

Interestingly, while pure this compound shows no direct COX inhibition, certain lipophilic extracts of Petasites hybridus have demonstrated strong and selective inhibitory activity against the inducible COX-2 isoform. researchgate.netnih.gov However, this inhibitory activity was not correlated with the this compound and isothis compound content of the extracts. researchgate.netnih.gov These findings strongly suggest that other, yet-to-be-identified compounds within the butterbur rhizome extracts are responsible for the observed COX-2 inhibition, and that this compound itself is not a direct modulator of COX enzyme expression or activity. researchgate.netnih.gov

| Compound/Extract | COX-1 Inhibition | COX-2 Inhibition | Key Finding |

| Pure this compound | IC₅₀ > 400 µM | IC₅₀ > 400 µM | No direct inhibition of COX-1 or COX-2. researchgate.netnih.gov |

| Pure Isothis compound | IC₅₀ > 400 µM | IC₅₀ > 400 µM | No direct inhibition of COX-1 or COX-2. researchgate.netnih.gov |

| Petasites hybridus Extracts | Weak (IC₅₀ > 400 µg/mL) | Strong (IC₅₀: 20.0-60.6 µg/mL) | Inhibition is independent of this compound content. researchgate.netnih.gov |

This table compares the effects of pure petasins versus Petasites hybridus extracts on cyclooxygenase enzyme activity.

Interaction with Phospholipase A2 (PLA2) and Phospholipase C (PLC) Signaling Pathways

This compound demonstrates significant interaction with key enzyme systems involved in inflammatory signaling, notably the phospholipase A2 (PLA2) and phospholipase C (PLC) pathways. These enzymes are critical for the liberation of precursor molecules that lead to the synthesis of potent inflammatory mediators.

Research into the effects of this compound on granulocytes, such as eosinophils and neutrophils, has revealed its ability to inhibit the synthesis of cysteinyl-leukotrienes and leukotriene B4, respectively. nih.gov Unlike the 5-lipoxygenase inhibitor zileuton, this compound also abrogates the increase in intracellular calcium concentrations induced by platelet-activating factor (PAF) and the anaphylatoxin C5a. nih.gov This suggests that this compound may act on earlier signaling events initiated by G protein-coupled receptors, potentially at or upstream of phospholipase Cβ. nih.govunifr.ch By preventing the calcium flux, this compound effectively halts a critical downstream signaling cascade that is dependent on PLC activation.

In studies focusing on eosinophils, this compound has been shown to inhibit the activity of cytosolic phospholipase A2 (cPLA2). researchgate.net This action is crucial as cPLA2 is responsible for releasing arachidonic acid from membrane phospholipids, which is the rate-limiting step for the production of leukotrienes and other eicosanoids.

| Enzyme Pathway | Observed Effect of this compound | Cell Type | Key Finding |

|---|---|---|---|

| Phospholipase C (PLC) | Blocks increase in intracellular Ca2+, suggesting action at or proximal to PLCβ. nih.govunifr.ch | Eosinophils, Neutrophils nih.gov | Inhibits signaling events upstream of leukotriene generation, unlike inhibitors that act further down the pathway. nih.gov |

| Phospholipase A2 (PLA2) | Inhibits the activity of cytosolic PLA2 (cPLA2). researchgate.net | Eosinophils researchgate.net | Directly targets the enzyme responsible for releasing arachidonic acid, a precursor for inflammatory mediators. |

Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, Interleukins, IFN-γ)

This compound has been shown to modulate the immune response by suppressing the production of several key pro-inflammatory cytokines. In a murine model of allergic asthma, treatment with S-petasin significantly suppressed the elevated levels of multiple cytokines in the bronchoalveolar lavage fluid (BALF). researchgate.net The affected cytokines included Interleukin-2 (IL-2), Interleukin-4 (IL-4), Interleukin-5 (IL-5), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). researchgate.net

The mechanism for this reduction is linked to this compound's ability to inhibit the synthesis of leukotrienes. nih.gov The inhibition of leukotriene production leads to a downstream reduction in chronic inflammatory conditions and a decreased output of pro-inflammatory cytokines such as TNF-α and Interleukin-1β (IL-1β). nih.gov However, some studies have noted that under certain experimental conditions, such as in models of asthma and peritonitis, S-petasin did not produce a significant suppression of IL-1β, Interleukin-6 (IL-6), or TNF-α, indicating that its effects may be context-dependent. nih.gov

| Cytokine | Effect of this compound | Experimental Model |

|---|---|---|

| TNF-α | Suppressed researchgate.net | Murine model of allergic asthma researchgate.net |

| IL-2 | Suppressed researchgate.net | Murine model of allergic asthma researchgate.net |

| IL-4 | Suppressed researchgate.net | Murine model of allergic asthma researchgate.net |

| IL-5 | Suppressed researchgate.net | Murine model of allergic asthma researchgate.net |

| IFN-γ | Suppressed researchgate.net | Murine model of allergic asthma researchgate.net |

| IL-1β | Reduced (via leukotriene inhibition) nih.gov | In vivo zebrafish study nih.gov |

Attenuation of Inducible Nitric Oxide Synthase (iNOS) Induction and Nitric Oxide (NO) Production

This compound demonstrates a notable capacity to interfere with the nitric oxide (NO) pathway, which plays a significant role in inflammation. Specifically, S-petasin has been found to inhibit the induction of inducible nitric oxide synthase (iNOS) in mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS). nih.gov This inhibition occurs at both the RNA and protein levels, indicating that this compound acts on the transcriptional or translational regulation of the iNOS enzyme. nih.gov

Impact on Inflammatory Cell Degranulation (e.g., Mast Cells, Eosinophils)

This compound exerts an inhibitory effect on the degranulation of key inflammatory cells, thereby preventing the release of pre-formed mediators that contribute to allergic and inflammatory responses.

In mast cells, S-petasin was found to inhibit the antigen-induced degranulation of β-hexosamidase in RBL-2H3 mast cells. nih.gov This indicates that this compound interferes with the signaling cascade that follows the cross-linking of IgE receptors on the mast cell surface.

The compound also affects eosinophils, which are crucial effector cells in allergic inflammation. This compound has been investigated for its effects on the release of eosinophil cationic protein (ECP), a key component of eosinophil granules. researchgate.net This activity, combined with its inhibition of leukotriene synthesis, contributes to the reduction of the inflammatory process driven by eosinophils. nih.gov

Neuropharmacological Action Mechanisms

Desensitization of Transient Receptor Potential (TRP) Ion Channels (e.g., TRPA1, TRPV1)

This compound's neuropharmacological effects are significantly linked to its interaction with Transient Receptor Potential (TRP) ion channels, particularly TRPA1 and TRPV1. These channels are expressed on sensory neurons and are critical for sensing pain and initiating neurogenic inflammation. researchgate.netnih.gov

Research has shown that both this compound and its isomer, isothis compound, have an inhibitory effect on TRPA1 and TRPV1 receptor channels. researchgate.netnih.gov In in-vitro studies using rodent trigeminal afferents, pre-incubation with this compound reduced the release of Calcitonin Gene-Related Peptide (CGRP) that was evoked by specific activators of these channels—mustard oil for TRPA1 and capsaicin (B1668287) for TRPV1. nih.gov This reduction of agonist-evoked neuropeptide release strongly indicates that this compound desensitizes or inhibits the function of both TRPA1 and TRPV1 channels, which may contribute to its efficacy in migraine prophylaxis. researchgate.netnih.gov

Inhibition of Calcitonin Gene-Related Peptide (CGRP) Release from Sensory Neurons

A key mechanism underlying this compound's neuropharmacological action is the inhibition of Calcitonin Gene-Related Peptide (CGRP) release from sensory neurons. researchgate.netnih.gov CGRP is a potent vasodilator and a key neuropeptide in the pathophysiology of migraine. nih.govnih.gov

Preclinical Research on Petasin Bioactivity

In Vitro Cellular and Biochemical Assays

Petasin and its derivatives, particularly S-petasin, have been extensively studied for their effects on smooth muscle contractility using various in vitro models. These studies have elucidated the compound's spasmolytic and vasodilatory properties, providing a mechanistic basis for its traditional uses in conditions like asthma and hypertension.

In studies utilizing isolated guinea pig trachea, S-petasin demonstrated significant relaxant effects. It non-selectively and concentration-dependently relaxed precontractions induced by various contractile agents, including histamine (B1213489), carbachol, potassium chloride (KCl), and leukotriene D4. nih.govtmu.edu.tw The IC50 values for S-petasin were consistently in the low micromolar range (approximately 6-9 μM) across these agents, indicating a broad, non-specific antispasmodic action. nih.govtmu.edu.tw Further investigation into its mechanism revealed that S-petasin non-competitively inhibits contractions induced by histamine and carbachol. nih.govresearchgate.net The relaxant action is partly attributed to the inhibition of calcium influx, as S-petasin was shown to non-competitively inhibit Ca2+-induced contractions in potassium-depolarized tracheal preparations. nih.govresearchgate.net Additionally, even in the presence of nifedipine, a voltage-dependent calcium channel blocker, S-petasin could induce further relaxation, suggesting its mechanism extends beyond the blockade of these specific channels. nih.govnih.gov One key mechanism identified is the inhibition of cAMP-dependent phosphodiesterase (PDE) activity in the trachealis muscle. nih.govthieme-connect.com

Research on vascular smooth muscle, primarily using isolated rat aorta, has highlighted the hypotensive potential of S-petasin. nih.gov It produces a dose-dependent reduction in isometric contraction elicited by high KCl concentrations and the L-type Ca2+ channel agonist, Bay K 8644. nih.gov This vasodilatory effect is independent of the vascular endothelium, as its action was not affected by the removal of the endothelium or by inhibitors of nitric oxide synthase or cyclooxygenase. nih.gov The primary mechanism for vasodilation is the direct blockade of L-type voltage-dependent Ca2+ channels (VDCCs) in vascular smooth muscle cells. nih.govnih.gov This was confirmed by patch-clamp studies and by S-petasin's ability to attenuate Ca2+-induced contractions in Ca2+-depleted, high-K+ depolarized aortic rings. nih.gov Furthermore, S-petasin was shown to suppress the KCl-stimulated increase in intracellular Ca2+ concentration in cultured vascular smooth muscle cells. nih.gov

The comparative analysis of different this compound derivatives revealed that sulfur-containing petasins, like S-petasin, are more potent in their relaxant effects on guinea pig trachea than their non-sulfur-containing counterparts. nih.govtmu.edu.tw

Table 1: Effect of S-Petasin on Induced Contractions in Isolated Guinea Pig Trachea

| Contractile Agent | S-Petasin IC50 (µM) | Mechanism of Action |

|---|---|---|

| Histamine | ~ 6-9 | Non-competitive inhibition, Antispasmodic |

| Carbachol | ~ 6-9 | Non-competitive inhibition, Antispasmodic |

| Potassium Chloride (KCl) | ~ 6-9 | Antispasmodic, Calcium channel modulation |

Table 2: Vasodilatory Effects of S-Petasin on Isolated Rat Aorta

| Experimental Model | Key Finding | Primary Mechanism |

|---|---|---|

| KCl-induced contraction | Concentration-dependent reduction | Blockade of L-type voltage-dependent Ca2+ channels (VDCCs) |

| Bay K 8644-induced contraction | Reduction of contraction | Blockade of L-type VDCCs |

| Ca2+-depleted, K+-depolarized aorta | Attenuation of Ca2+-induced contraction | Inhibition of Ca2+ influx |

Oxidative Stress Marker Evaluation

This compound has been investigated for its ability to modulate markers of oxidative stress in various preclinical models. In studies involving human retinal pigment epithelium cells exposed to oxidative damage, S-Petasin pretreatment demonstrated a capacity to regulate several key biomarkers. nih.gov Specifically, it was observed to decrease the intracellular levels of malondialdehyde (MDA), a product of lipid peroxidation, as well as nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻). nih.gov Concurrently, S-Petasin treatment led to an increase in the levels of glutathione (B108866) (GSH), a critical intracellular antioxidant. nih.gov This intervention also favorably modulated the NADP⁺/NADPH ratio. nih.gov These findings suggest that S-Petasin's protective effects are enacted in the presence of an oxidative challenge, where it helps to lower cytoplasmic reactive oxygen species (ROS) levels. nih.gov

In a different context, a standardized extract of Petasites hybridus, containing petasins, was shown to act as a pro-oxidant in a human breast cancer cell line. nih.govnih.gov This study reported that treatment induced a moderate level of oxidative stress, which was characterized by diminished GSH levels and elevated MDA levels in the cancer cells. nih.govnih.gov This pro-oxidant activity is suggested to contribute to the extract's selective induction of cell death in cancer cells. nih.govnih.gov

Table 1: Effect of this compound on Oxidative Stress Markers

| Biomarker | Cell/Tissue Model | Observed Effect | Source(s) |

|---|---|---|---|

| Malondialdehyde (MDA) | Human Retinal Pigment Epithelium | Decrease | nih.gov |

| Malondialdehyde (MDA) | Human Breast Cancer Cells | Increase | nih.govnih.gov |

| Glutathione (GSH) | Human Retinal Pigment Epithelium | Increase | nih.gov |

| Glutathione (GSH) | Human Breast Cancer Cells | Decrease | nih.govnih.gov |

| Nitrite (NO₂⁻) / Nitrate (NO₃⁻) | Human Retinal Pigment Epithelium | Decrease | nih.gov |

| Reactive Oxygen Species (ROS) | Human Retinal Pigment Epithelium | Decrease | nih.gov |

Ex Vivo Organ and Tissue Studies

The bioactivity of this compound and its derivatives has been assessed using ex vivo smooth muscle tissues, such as the guinea pig trachea, to investigate their spasmolytic effects. Smooth muscle contraction, particularly when induced by agents like potassium chloride (KCl), is highly dependent on the influx of extracellular calcium through voltage-dependent calcium channels.

In studies on isolated guinea pig trachealis, this compound and related compounds demonstrated a concentration-dependent relaxation of tissues precontracted with various agents, including KCl (30 mM). nih.gov The ability of petasins to relax KCl-induced contractions points towards an interaction with calcium-dependent signaling pathways. nih.gov Research on S-petasin in vascular smooth muscle cells further supports this mechanism, showing that it can inhibit L-type voltage-dependent Ca2+ channel activities, thereby reducing calcium influx. nih.gov Although this particular study was not conducted on the guinea pig ileum, the fundamental role of calcium in smooth muscle contraction is a shared characteristic across these tissues. The relaxant effects of petasins on precontracted airway tissue suggest a potential to modulate calcium-mediated physiological responses. nih.gov

Table 2: Relaxant Effects of Petasins on Precontracted Guinea Pig Trachea

| Compound | Contractile Agent | Outcome | Implied Mechanism | Source(s) |

|---|---|---|---|---|

| This compound | KCl (30 mM) | Concentration-dependent relaxation | Interference with Ca²⁺ influx | nih.gov |

| Isothis compound (B1239024) | KCl (30 mM) | Concentration-dependent relaxation | Interference with Ca²⁺ influx | nih.gov |

| S-petasin | KCl (30 mM) | Concentration-dependent relaxation | Interference with Ca²⁺ influx | nih.gov |

In Vivo Animal Models of Disease

The therapeutic potential of this compound has been evaluated in murine models of allergic airway disease. In a model using ovalbumin (OVA) to induce asthma-like symptoms, S-petasin demonstrated significant anti-allergic effects. nih.govfrontiersin.orgnih.gov Administration of S-petasin resulted in a marked inhibition of the accumulation of key inflammatory cells in the bronchoalveolar lavage fluid (BALF) of the model mice. nih.govfrontiersin.orgnih.gov Specifically, there were significant reductions in the numbers of eosinophils, macrophages, and lymphocytes. nih.govfrontiersin.orgnih.gov These findings indicate that S-petasin can suppress the inflammatory cell infiltration that is characteristic of allergic airway hyperresponsiveness. nih.gov

Table 3: Effect of S-Petasin in an Ovalbumin-Induced Allergic Airway Disease Model

| Parameter Measured | Location | Observed Effect | Source(s) |

|---|---|---|---|

| Eosinophil Accumulation | Bronchoalveolar Lavage Fluid | Significant Inhibition | nih.govfrontiersin.orgnih.gov |

| Macrophage Accumulation | Bronchoalveolar Lavage Fluid | Significant Inhibition | nih.govfrontiersin.orgnih.gov |

The anti-inflammatory activity of S-petasin has also been examined in an acute inflammatory disease model. In mice with peritonitis induced by lipopolysaccharide (LPS), S-petasin treatment showed a significant therapeutic effect. nih.govfrontiersin.orgnih.gov The primary outcome measured was the infiltration of inflammatory cells into the peritoneal cavity. Treatment with S-petasin significantly inhibited the accumulation of both polymorphonuclear leukocytes (such as neutrophils) and mononuclear leukocytes in the peritoneal fluid. nih.govfrontiersin.orgnih.gov This demonstrates S-petasin's ability to suppress the migration of key inflammatory cells to a site of acute inflammation. nih.gov

Table 4: Effect of S-Petasin in an LPS-Induced Peritonitis Model

| Cell Type | Location | Observed Effect | Source(s) |

|---|---|---|---|

| Polymorphonuclear Leukocytes | Peritoneal Cavity | Significant Inhibition of Accumulation | nih.govfrontiersin.orgnih.gov |

This compound has been investigated for its anti-cancer properties in preclinical models of neoplastic disease. In a study utilizing a murine model with subcutaneous SW-620 colorectal tumors, this compound demonstrated in vivo activity. youtube.com The research showed that this compound could inhibit the growth of these tumors. youtube.com In vitro experiments accompanying this research further revealed that this compound significantly inhibited the proliferation of various human colon carcinoma cell lines, induced apoptosis, and suppressed the migration and invasion of SW-620 cells. youtube.com

While direct studies of this compound in colorectal cancer lung metastasis models are specific, such models are crucial for evaluating therapeutic agents against advanced disease. khanacademy.org These models, often established by intravenous injection of cancer cells like CT26, allow for the monitoring of metastatic tumor development in the lungs. khanacademy.org The demonstrated ability of this compound to inhibit primary tumor growth and suppress key cellular processes like migration and invasion in colorectal cancer cells suggests its potential relevance for investigation in such metastasis models. youtube.com

Table 5: Effect of this compound in a Murine Colorectal Tumor Model

| Model Type | Cell Line | Parameter | Observed Effect | Source(s) |

|---|

Migraine and Nociception Models

This compound and its related compounds have been investigated in various preclinical models to understand their roles in migraine pathophysiology and nociception (the neural process of encoding noxious stimuli). Research has primarily focused on their effects on key molecules and pathways involved in pain signaling, particularly the calcitonin gene-related peptide (CGRP) and transient receptor potential (TRP) channels. nih.govnih.govfrontiersin.org

Studies have demonstrated that petasins can dampen nociception by desensitizing calcium-conducting TRP ion channels, specifically TRPA1 and TRPV1, on primary sensory neurons. nih.govnih.gov This desensitization leads to a reduction in nerve depolarization and subsequently impairs the release of CGRP from dense-core vesicles. nih.govfrontiersin.org CGRP is a neuropeptide known to be a significant factor in promoting migraine attacks. nih.govresearchgate.net

In vitro experiments using hemisected rodent skulls and dissected trigeminal ganglia have provided direct evidence for these mechanisms. nih.govnih.gov Pre-incubation with this compound or its isomer, isothis compound, was shown to reduce CGRP release evoked by TRPA1 and TRPV1 agonists, such as mustard oil and capsaicin (B1668287), respectively. nih.govnih.gov This inhibitory effect on CGRP release was observed in an approximately dose-dependent manner. nih.govnih.gov The findings suggest that by targeting TRPA1 and TRPV1 channels, this compound can modulate the activity of the trigeminovascular system, a key player in migraine. nih.gov

Further research using rodent models has corroborated these findings. Isothis compound administration was found to attenuate facial rubbing behavior in mice, which was induced by the local application of TRPA1 and TRPV1 agonists. nih.gov The anti-inflammatory properties of petasins, which include the inhibition of prostaglandin (B15479496) and leukotriene biosynthesis, are also considered a contributing factor to their potential efficacy in migraine models. nih.gov

Table 1: Effect of this compound and Isothis compound on CGRP Release in Preclinical Models

| Compound | Model System | Stimulant | Key Finding | Reference(s) |

|---|---|---|---|---|

| This compound | Rat/Mouse Dura Mater & Trigeminal Ganglia (in vitro) | Mustard Oil (TRPA1 agonist) | Reduced evoked CGRP release in a dose-dependent manner. | nih.govnih.govresearchgate.net |

| This compound | Rat/Mouse Dura Mater & Trigeminal Ganglia (in vitro) | Capsaicin (TRPV1 agonist) | Reduced evoked CGRP release in a dose-dependent manner. | nih.govnih.govresearchgate.net |

| Isothis compound | Rat/Mouse Dura Mater & Trigeminal Ganglia (in vitro) | Mustard Oil (TRPA1 agonist) | Reduced evoked CGRP release. | nih.govnih.gov |

| Isothis compound | Rat/Mouse Dura Mater & Trigeminal Ganglia (in vitro) | Capsaicin (TRPV1 agonist) | Significantly reduced evoked CGRP release. | frontiersin.org |

| Isothis compound | Mouse Spinal Cord Terminals (in vitro) | Capsaicin (TRPV1 agonist) | Markedly desensitized CGRP release. | nih.govduke.edu |

| Isothis compound | Rat Trigeminal Neurons | Allyl isothiocyanate (TRPA1 agonist) | Markedly desensitized evoked currents. | nih.govnih.gov |

Adipogenesis Models

The bioactivity of this compound has also been explored in the context of adipogenesis, the process by which pre-adipocytes differentiate into mature adipocytes. nih.govresearchgate.net These studies, primarily conducted in cell culture models like the 3T3-L1 pre-adipocyte cell line, have investigated this compound's potential to modulate fat cell formation and lipid accumulation. nih.govresearchgate.net

Research indicates that S-petasin, a form of this compound isolated from Petasites japonicus, exhibits strong anti-adipogenic activity. nih.govresearchgate.net The primary mechanism identified is the inhibition of the Peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathway. nih.gov PPAR-γ is a master regulator of adipogenesis, essential for coordinating the expression of genes that establish the mature adipocyte phenotype. nih.govnih.govmdpi.com

Studies have shown that S-petasin down-regulates the expression of PPAR-γ and its target genes in a dose-dependent manner during the differentiation of 3T3-L1 cells. nih.govresearchgate.net This suppression of key adipogenic transcription factors, including PPAR-γ and CCAAT/enhancer-binding protein α (C/EBPα), hinders the differentiation process. researchgate.net Consequently, treatment with this compound leads to a reduction in triglyceride accumulation and glucose uptake in these cells. nih.govresearchgate.net

Furthermore, this compound has been observed to affect the late stages of adipocyte differentiation and inhibit the expression of crucial factors involved in lipid synthesis, such as Acetyl-CoA carboxylase 1 (ACC1), Fatty acid synthase (FAS), and Stearoyl-CoA desaturase-1 (SCD1). researchgate.net In other cellular models, such as oleic acid-induced HepG2 cells, S-petasin has been shown to inhibit lipid accumulation through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. researchgate.netnih.gov

Table 2: Effect of S-Petasin on Adipogenesis Markers in 3T3-L1 Cells

| Marker | Function | Effect of S-Petasin | Reference(s) |

|---|---|---|---|

| PPAR-γ | Master regulator of adipogenesis | Down-regulated expression | nih.govresearchgate.net |

| C/EBPα | Key adipogenic transcription factor | Suppressed expression | researchgate.net |

| aP2 | Mature adipocyte marker | Suppressed expression | researchgate.net |

| Triglyceride Accumulation | Hallmark of mature adipocytes | Inhibited | nih.govresearchgate.net |

| Glucose Uptake | Function of differentiated adipocytes | Reduced | nih.govresearchgate.net |

| FAS, SCD1, ACC1 | Lipid synthesis enzymes | Inhibited expression | researchgate.net |

Clinical Investigations of Petasin and Standardized Butterbur Extracts

Exploratory Clinical Studies in Other Conditions

Asthma and Bronchitis

Traditional medicine has long utilized various parts of the butterbur plant for the treatment of bronchial asthma and whooping cough, with its effectiveness in upper respiratory disorders such as asthma and bronchitis often linked to the antispasmodic properties of its petasin constituent and its anti-inflammatory action. The anti-inflammatory effects of butterbur extracts are associated with the inhibition of lipoxygenase activity and the down-regulation of leukotriene synthesis, primarily due to their this compound content. wtm.atresearchgate.netnih.gov

Clinical studies have investigated the influence of Petasites extracts on lung ventilation and bronchial reactivity in patients diagnosed with asthma or chronic obstructive bronchitis. A Polish clinical study conducted in 1998 involved three test groups and two control groups. wtm.atresearchgate.net

Table 1: Effects of Petasites Extract on Lung Function and Bronchial Reactivity in Asthma/Bronchitis Patients (1998 Polish Study)

| Group | Treatment | Observation Period | Key Findings | Citation |

| A | 600 mg Petasites extract (oral) | 3 hours | Improvement in forced expiratory volume (FEV1) | wtm.atresearchgate.net |

| B | 600 mg Petasites extract (oral) | 2 hours | Significant decrease in bronchial reactivity | wtm.atresearchgate.net |

| C | 600 mg Petasites extract (oral), three times daily | 14 days | Decrease in bronchial reactivity, most pronounced in patients not receiving corticosteroids | researchgate.net |

Further clinical observations support these findings. A small trial involving 16 participants demonstrated that 50 mg/day of butterbur administered for one week improved bronchial hyperresponsiveness. Additionally, an open-design trial reported a reduction in asthma attacks following the administration of 150 mg/day of butterbur root.

At a mechanistic level, this compound has been shown to inhibit the biosynthesis of histamine (B1213489) and cysteinyl leukotrienes in vitro. In vivo studies have indicated that butterbur can reduce levels of histamine and cysteinyl leukotrienes from nasal lavage. Moreover, butterbur has been observed to improve airway hyper-reactivity in asthmatic patients maintained on inhaled corticosteroids, specifically after bronchial adenosine (B11128) monophosphate challenge. Research on S-petasin, a sesquiterpene from Petasites formosanus, revealed its ability to inhibit phosphodiesterase (PDE) 3 and PDE4 activities, and to suppress ovalbumin-induced airway hyperresponsiveness in a murine model of allergic asthma.

Gastrointestinal Spasms

The use of butterbur as an antispasmodic agent for gastrointestinal conditions has historical roots dating back to the Middle Ages, where its leaves and rhizomes were employed to alleviate spasms of the digestive tract associated with conditions such as colic, plague, and bile flow obstruction.

Modern research has provided insights into these traditional applications. A German study conducted in 1993 found that ethanolic extracts of Petasites hybridus exhibited gastroprotective effects. Specifically, these extracts blocked ethanol-induced gastric damage and reduced ulcerations in the small intestine caused by indomethacin, an anti-inflammatory drug. These observed gastroprotective effects were attributed to the inhibition of lipoxygenase activity and leukotriene biosynthesis by the extract.

Among the various sesquiterpenoid compounds isolated from Petasites formosanus, this compound has been identified as possessing the highest spasmolytic activity. Investigations into the antispasmodic effects of Petasites hybridus rhizome extracts and purified this compound have been conducted using ex vivo models. These studies demonstrated that both purified this compound and the rhizome extracts induced a dose-dependent relaxation of contractions in precontracted guinea pig ileum segments, which were induced by histamine, potassium chloride (KCl), or carbachol. Purified this compound exhibited its strongest relaxant effect on the guinea pig ileum at a concentration of approximately 3 µg/mL (10 µM). Furthermore, isothis compound (B1239024) and isomeric oxothis compound esters are recognized for their traditional use in improving gastrointestinal pain. nih.gov

Table 2: Spasmolytic Effects of this compound and Petasites hybridus Extracts

| Compound/Extract | Model System | Contraction Inducer | Key Findings | Citation |

| Ethanolic extracts of Petasites hybridus | Gastric damage (ethanol-induced), small intestine ulcerations (indomethacin-induced) | Ethanol (B145695), Indomethacin | Blocked gastric damage; reduced small intestine ulcerations. Attributed to inhibition of lipoxygenase activity and leukotriene biosynthesis. | |

| Purified this compound and Petasites hybridus rhizome extracts | Guinea pig ileum segments | Histamine, KCl, Carbachol | Dose-dependent relaxation of contractions. Purified this compound showed strongest effect at ~3 µg/mL (10 µM). |

Structure Activity Relationship Sar Studies of Petasin Analogues

Influence of Stereoisomerism on Diverse Biological Activities

Stereoisomerism plays a significant role in the biological activities of petasin and its related compounds. Different stereoisomers can exhibit varying pharmacological profiles due to their distinct three-dimensional arrangements, which can influence their interaction with biological targets. karger.com

For instance, while this compound, isothis compound (B1239024), and neothis compound (B1678175) all inhibit cysteinyl-leukotriene (LT) production, only this compound has been shown to inhibit intracellular calcium mobilization, phospholipase A2 (cPLA2) activity, and 5-lipoxygenase (5-LO) translocation in purified human eosinophils. This suggests that this compound may have different or additional molecular targets compared to its epimers, isothis compound and neothis compound. karger.com

Furthermore, studies with sulfuric analogues, such as S-petasin and S-isothis compound, isolated from Petasites formosanus, have also demonstrated differential effects. S-petasin and S-isothis compound can suppress Ca²⁺-induced contractions in depolarized guinea pig trachea and vascular smooth muscle cells. However, S-petasin non-competitively inhibits carbachol-induced contractions, whereas S-isothis compound does so competitively. These differences may be attributed to varying actions on cAMP-dependent phosphodiesterase and/or L-type voltage-dependent calcium channels. karger.comnih.gov

The table below summarizes some observed differences in biological activities influenced by the stereoisomerism of this compound and its analogues:

| Compound | Inhibition of Cysteinyl-LT Production | Inhibition of Intracellular Ca²⁺ Mobilization | Inhibition of cPLA2 Activity | Inhibition of 5-LO Translocation | Inhibition of ECP Release |

| This compound | Yes karger.com | Yes karger.com | Yes karger.com | Yes karger.com | Yes karger.com |

| Isothis compound | Yes karger.com | No karger.com | No karger.com | No karger.com | No karger.com |

| Neothis compound | Yes karger.com | No karger.com | No karger.com | No karger.com | No karger.com |

Identification of Pharmacophores and Active Centers within the Eremophilane (B1244597) Skeleton

The eremophilane skeleton forms the core bicyclic structure of this compound and its analogues. nih.gov Research has aimed to identify specific structural features or "pharmacophores" within this skeleton that are crucial for their biological activities. Eremophilane-type sesquiterpenes, including this compound, possess various functional groups and unique structural features that contribute to their diverse biological activities, such as anti-tumor, anti-bacterial, and anti-inflammatory effects. researchgate.netresearchgate.net

For example, studies on this compound derivatives have indicated that the α-isopropylidene group might be an active center for strong inhibitory activity against human neuroblastoma (SKN-SH) cells. acgpubs.org This suggests that specific modifications or the presence of certain groups on the eremophilane scaffold can significantly impact the compound's efficacy against particular biological targets. The presence and type of the ester side chain also appear to control the extent of cytotoxicity of eremophilanolides. researchgate.net

Comparative Activity Profiles of this compound, Isothis compound, Neothis compound, and their S-Forms

The comparative activity profiles of this compound, isothis compound, neothis compound, and their S-forms reveal distinct differences in their pharmacological actions. While all three main this compound stereoisomers (this compound, isothis compound, neothis compound) can inhibit leukotriene synthesis in various cellular systems, their specific mechanisms and potencies can vary. karger.comnih.gov

Leukotriene Synthesis Inhibition: All three major petasins (this compound, isothis compound, neothis compound) inhibit cysteinyl-leukotriene production. However, this compound uniquely inhibits cPLA2 activity and 5-LO translocation, suggesting different or additional molecular targets. karger.com

Calcium Mobilization and ECP Release: Only this compound, and not isothis compound or neothis compound, has been shown to inhibit agonist-mediated intracellular calcium mobilization and eosinophil cationic protein (ECP) release. karger.com

Cytotoxicity: In some cell lines, neothis compound has demonstrated higher cytotoxicity compared to this compound and isothis compound. For instance, in H-4-II-E rat cells, neothis compound exhibited an EC₅₀ of 15.75 μM, while this compound and isothis compound had EC₅₀ values of 132 μM and 110 μM, respectively. nih.gov

CGRP Release Inhibition: Isothis compound has been shown to reduce calcitonin gene-related peptide (CGRP) release from trigeminal ganglia through dual TRPA1/TRPV1 channel modulation. This compound also shows similar inhibitory effects but may require higher doses for significant suppression. nih.gov

Antiviral Activity: Recent studies have indicated that isothis compound and neothis compound, along with the Petasites hybridus CO2 extract (Ze 339), can potently inhibit SARS-CoV-2 replication in vitro. nih.gov

The table below provides a comparative overview of the activities of this compound, isothis compound, and neothis compound:

| Compound | Leukotriene Synthesis Inhibition | Intracellular Ca²⁺ Mobilization Inhibition | ECP Release Inhibition | cPLA2 Activity Inhibition | 5-LO Translocation Inhibition | Cytotoxicity (H-4-II-E cells) | CGRP Release Inhibition | SARS-CoV-2 Replication Inhibition |

| This compound | Yes karger.com | Yes karger.com | Yes karger.com | Yes karger.com | Yes karger.com | EC₅₀ = 132 μM nih.gov | Yes (higher dose) | Yes nih.gov |

| Isothis compound | Yes karger.com | No karger.com | No karger.com | No karger.com | No karger.com | EC₅₀ = 110 μM nih.gov | Yes nih.gov | Yes nih.gov |

| Neothis compound | Yes karger.com | No karger.com | No karger.com | No karger.com | No karger.com | EC₅₀ = 15.75 μM nih.gov | Not explicitly stated | Yes nih.gov |

Impact of Total this compound Content versus Individual Analogues on Pharmacological Effects

This concept is important for the standardization of herbal medicinal products derived from Petasites hybridus, as it implies that focusing on the total this compound content can be a reliable indicator of bioactivity for certain effects. researchgate.netmdpi.com

Analytical Methodologies for Petasin Research and Quality Control

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis of Petasin and its related sesquiterpene esters, including isothis compound (B1239024), neothis compound (B1678175), and S-petasin, in plant extracts and derived products. This method is essential for quality control, standardization of extracts, and pharmacokinetic studies.

HPLC systems typically employ a C18 reversed-phase column. Common mobile phase compositions include a mixture of methanol, acetonitrile, and water, or an ammonium (B1175870) formate/acetonitrile gradient. Detection is often performed using a UV-Vis detector, with common wavelengths such as 235 nm or 240 nm, where petasins exhibit strong absorption acgpubs.orgimrpress.comimrpress.com. The flow rate and column temperature are carefully controlled to ensure optimal separation and reproducibility acgpubs.orgimrpress.com. For instance, a method for quantitative analysis of this compound in Ligularia fischeri utilized an Agilent 1200 series HPLC with a Kromasil C18 column (250 mm × 4.6 mm, 5 µm), a mobile phase of methanol-acetonitrile-water (31:38:31, v/v/v), a detected wavelength of 240 nm, a flow rate of 1.2 mL/min, and a column temperature of 25 °C acgpubs.org. Another method for Petasites hybridus extracts used a Waters Alliance e2695 Separations Module with a Venusil XBP C18 column (250 mm × 4.6 mm × 5 µm), an isocratic mobile phase of methanol, acetonitrile, and water (32:31:37, v/v/v) at 30 °C, and a flow rate of 1.0 mL/min, with detection at 235 nm imrpress.comimrpress.com.

HPLC analysis can quantify the concentration of principal sesquiterpene esters in extracts, with neothis compound, this compound, and S-petasin often being the dominant compounds imrpress.comimrpress.com. This method has also been applied in pharmacokinetic studies to determine plasma levels of this compound, isothis compound, and neothis compound, demonstrating high sensitivity with a limit of detection (LOD) of 10 pg/mL for plasma and urine samples using LC/MS/MS wtm.at.

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Value (Example 1: L. fischeri) acgpubs.org | Value (Example 2: P. hybridus) imrpress.comimrpress.com | Value (Example 3: P. hybridus LC/MS/MS) wtm.at |

|---|---|---|---|

| Column | Kromasil C18 (250 mm × 4.6 mm, 5 µm) | Venusil XBP C18 (250 mm × 4.6 mm × 5 µm) | YMC Pack Pro C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol-Acetonitrile-Water (31:38:31, v/v/v) | Methanol-Acetonitrile-Water (32:31:37, v/v/v) | 10 mM Ammonium formate, 0.5% Formic acid in water (A) and Acetonitrile (B) |

| Elution Mode | Isocratic | Isocratic | Gradient |

| Detection Wavelength | 240 nm | 235 nm | MS/MS detection (Quantifier: 217.1 m/z) researchgate.net |

| Flow Rate | 1.2 mL/min | 1.0 mL/min | 0.5 mL/min |

| Column Temperature | 25 °C | 30 °C | 30 °C |

Mass Spectrometry (MS) and HPLC-Time-of-Flight Mass Spectrometry (TOF-MS) for Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography techniques such as HPLC-TOF-MS or UPLC-TOF-MS, is indispensable for the identification, confirmation, and highly sensitive quantification of this compound and its isomers. This hyphenated technique provides detailed information on molecular weight and fragmentation patterns, crucial for structural elucidation and distinguishing between closely related compounds.

LC-MS/MS methods have been developed for the analysis of petasins in various matrices, including plasma and urine samples, demonstrating high sensitivity with a limit of detection (LOD) as low as 10 pg/mL for this compound wtm.at. UPLC-TOF-MS methods offer even higher sensitivity, achieving LODs of 0.01 µg/mL for sesquiterpenes, compared to 0.1 µg/mL with UPLC-UV. Characteristic mass fragments, such as 217.1 m/z, are used as quantifiers for petasins in electrospray ionization (ESI) MS/MS analyses researchgate.net.

These methods are also vital for quality control, enabling the simultaneous determination of petasins and potentially toxic pyrrolizidine (B1209537) alkaloids (PAs) in Petasites hybridus extracts and dietary supplements. The high resolution and mass accuracy of TOF-MS allow for the identification of compounds even when standards are not available, by calculating chemical formulas based on accurate m/z values.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Petasins by MS-based Methods

| Method | Analyte Group | LOD (µg/mL) | LOQ (µg/mL) | Source |

|---|---|---|---|---|

| LC/MS/MS | Petasins | 0.00001 (10 pg/mL) | N/A | wtm.at |

| HPLC-TOF-MS | Sesquiterpenes | 0.01 | N/A | |

| UPLC-TOF-MS (Petasites) | Petasins | 0.002 ppm | 0.5 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural confirmation of this compound and its derivatives. It provides detailed information about the connectivity of atoms within a molecule, including the number and type of protons and carbons, their chemical environments, and their spatial relationships.

Both one-dimensional (1D NMR, e.g., ¹H NMR, ¹³C NMR) and two-dimensional (2D NMR, e.g., HSQC, HMBC, COSY) experiments are routinely employed. For this compound, NMR data, including chemical shifts and coupling constants, are used to assign specific hydrogen and carbon atoms within the complex sesquiterpene skeleton acgpubs.org. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are particularly useful for establishing direct and long-range ¹H-¹³C correlations, respectively, which are critical for confirming the complete planar structure acgpubs.org. Comparison of experimental NMR data with previously reported values for this compound isolated from different Petasites species helps confirm its identity acgpubs.org.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful technique used to determine the absolute configuration of chiral compounds like this compound at an atomic level. This method relies on the diffraction pattern produced when X-rays interact with a high-quality single crystal of the compound. The phenomenon of anomalous dispersion allows for the distinction between enantiomers by measuring intensity differences of Bijvoet pairs.

For this compound, X-ray single crystal diffraction has been used to unequivocally determine its absolute configuration acgpubs.org. This provides crucial stereochemical information that cannot be obtained by other spectroscopic methods alone. While highly accurate, a key requirement for X-ray crystallography is the availability of a well-formed, high-quality single crystal, which can sometimes be a limiting factor for natural products. X-ray diffraction data can also serve as a starting point for theoretical conformational calculations, which are then compared with experimental circular dichroism (CD) spectra to further confirm absolute configurations.

Enzyme-Linked Immunosorbent Assay (ELISA) for Biomarker Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile immunoassay used in this compound research for quantifying specific protein biomarkers and other cellular components related to its biological effects. This method is particularly valuable in cell-based studies to assess the cellular response to this compound treatment.

ELISA has been employed to measure biomarkers of oxidative stress, such as reduced glutathione (B108866) (GSH) and malondialdehyde (MDA), in cells treated with Petasites hybridus extracts containing petasins. Studies have shown that this compound can induce changes in these biomarkers, with ELISA quantifying decreased GSH levels and elevated MDA levels in certain cancer cell lines imrpress.com. Furthermore, ELISA can be used to quantify levels of nuclear factor kappa-B (NF-κB) and apoptosis-associated proteins like Bax and Bcl-2, providing insights into the mechanisms of action of this compound imrpress.com.

Flow Cytometry for Cell-Based Assays

Flow cytometry is a high-throughput cell-based analytical technique that allows for the rapid and quantitative analysis of various cellular properties and events in response to this compound. It is widely used to assess cell viability, proliferation, cell cycle progression, and different modes of cell death, such as apoptosis and necrosis.

In this compound research, flow cytometry has been instrumental in analyzing the induction of apoptosis and necrosis in cancer cell lines following exposure to this compound or Petasites hybridus extracts imrpress.com. This technique can quantify the percentage of apoptotic cells, often by detecting changes in membrane integrity (e.g., Annexin V/PI staining) or mitochondrial membrane potential. Flow cytometry also enables the assessment of cell cycle distribution and the quantification of protein markers involved in cell death pathways.

Western Blotting for Protein Expression Analysis

Western blotting is a fundamental molecular biology technique used to detect and quantify specific proteins in cell lysates or tissue samples, providing insights into protein expression levels and post-translational modifications (e.g., phosphorylation) in response to this compound treatment.

This method has been extensively applied in studies investigating the cellular mechanisms of this compound's biological activities. For instance, Western blotting has revealed that this compound can modulate key signaling pathways, such as the Akt/mTOR pathway, by decreasing the phosphorylation of Akt, mTOR, and P70S6K proteins. It has also been shown to alter the expression of proteins involved in apoptosis, including increasing levels of caspase-3 and caspase-9, and decreasing anti-apoptotic Bcl-2 protein. Furthermore, Western blotting can assess the impact of this compound on proteins associated with cell migration and invasion, such as matrix metalloproteinases (MMP-3 and MMP-9). S-petasin, an isomer, has also been shown to regulate p53 expression and its downstream targets like Bcl-2, Bcl-xL, and Bax, as well as MMP-2 and MMP-9, as evidenced by Western blot analysis.

Table 3: Proteins Analyzed by Western Blotting in this compound Research

| Protein/Pathway | Observed Effect of this compound Treatment (Example) | Reference |

|---|---|---|

| Akt phosphorylation | Decreased | |

| mTOR phosphorylation | Decreased | |

| P70S6K phosphorylation | Decreased | |

| Caspase-3 expression | Elevated | |

| Caspase-9 expression | Elevated | |

| Bcl-2 protein expression | Decreased | |

| Bcl-xL protein expression | Regulated (e.g., decreased) | |

| Bax protein expression | Regulated (e.g., increased) | |

| Cleaved poly(ADP-ribose) polymerase (PARP) | Reduced levels of procaspase, increased cleaved PARP | |

| p53 expression | Activated/Increased | |

| Cytochrome c release (from mitochondria) | Increased | |

| Matrix Metalloproteinase-3 (MMP-3) expression | Downregulated |

Gas Chromatography-Mass Spectrometry (GC-MS) for Pyrrolizidine Alkaloid Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a crucial analytical tool in the research and quality control of Petasites extracts, particularly for the assessment of pyrrolizidine alkaloids (PAs). PAs are natural plant toxins whose presence in Petasites (butterbur) products is a significant quality concern due to their inherent toxicity thegoodscentscompany.comwtm.atnih.govnih.gov. GC-MS methods are employed to identify and quantify these compounds, ensuring the safety and quality of this compound-containing preparations.

Methodological Considerations